ELOVL1 Condensing Enzyme Exhibits Peak Substrate Activity Toward C22:0-CoA Among All Saturated VLCFA Substrates (C18–C26)
In a comprehensive in vitro elongase assay comparing all seven human ELOVL isoforms across 11 distinct acyl-CoA substrates (C16:0 through C26:0), ELOVL1 exhibited the highest catalytic activity toward C22:0-CoA among saturated substrates, with substantially lower activity toward C18:0-CoA, C20:0-CoA, C24:0-CoA, and C26:0-CoA [1]. Of all ELOVL isoforms tested, ELOVL1 was identified as the most potent elongase for C22:0-, C24:0-, and C26:0-CoAs, but its activity with C22:0-CoA exceeded that with either C24:0-CoA or C26:0-CoA [1]. This means that the condensation product 3-oxodocosanoyl-CoA represents the kinetically favored initial intermediate in the elongation cycle when comparing saturated VLCFA substrates of different chain lengths. ELOVL3 and ELOVL7, by contrast, showed highest activity toward C18:0-CoA and were comparatively weak with C22:0-CoA [1].
| Evidence Dimension | Relative elongase activity toward saturated acyl-CoA substrates of varying chain length (in vitro [¹⁴C]malonyl-CoA incorporation assay using HEK 293T membrane fractions) |
|---|---|
| Target Compound Data | 3-Oxodocosanoyl-CoA formation (via C22:0-CoA substrate): highest activity among all saturated C18–C26 substrates for ELOVL1; activity profile reported as C22:0-CoA > C24:0-CoA > C20:0-CoA > C26:0-CoA > C18:0-CoA |
| Comparator Or Baseline | 3-Oxotetracosanoyl-CoA (C24:0 substrate): lower ELOVL1 activity. 3-Oxooctadecanoyl-CoA (C18:0 substrate): substantially lower ELOVL1 activity. ELOVL3 with C18:0-CoA: highest activity for that isoform; ELOVL7 with C18:3(n-3)-CoA: highest activity for that isoform |
| Quantified Difference | Qualitative rank-order from Figure 1B of Ohno et al. (2010): C22:0-CoA elicits the highest ELOVL1-mediated elongation signal; C24:0-CoA and C26:0-CoA signals are visibly lower; C18:0-CoA signal is the lowest among saturated substrates tested. ELOVL1 was explicitly described as 'the most potent elongase for C22:0-, C24:0-, and C26:0-CoAs' with the activity toward C22:0-CoA exceeding that toward the other chain lengths. |
| Conditions | In vitro elongase assay; total membrane fractions from HEK 293T cells overproducing each ELOVL isoform; substrate mixture containing [¹⁴C]malonyl-CoA and individual acyl-CoAs; product separation by normal-phase and reverse-phase TLC; immunoblot verification of comparable ELOVL protein expression levels following Endo H treatment |
Why This Matters
For researchers studying the rate-limiting condensation step of VLCFA elongation, 3-oxodocosanoyl-CoA is the product of the kinetically preferred ELOVL1 substrate, making it the most relevant intermediate for investigating C22-specific elongation biochemistry or for use as an authentic standard in ELOVL1 activity assays.
- [1] Ohno Y, Suto S, Yamanaka M, Mizutani Y, Mitsutake S, Igarashi Y, Sassa T, Kihara A. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. Proc Natl Acad Sci U S A. 2010;107(43):18439-18444. doi:10.1073/pnas.1005572107 View Source
